Syringin pentaacetate Syringin pentaacetate
Brand Name: Vulcanchem
CAS No.: 92233-55-1
VCID: VC0114665
InChI: InChI=1S/C27H34O14/c1-14(28)35-10-8-9-19-11-20(33-6)23(21(12-19)34-7)41-27-26(39-18(5)32)25(38-17(4)31)24(37-16(3)30)22(40-27)13-36-15(2)29/h8-9,11-12,22,24-27H,10,13H2,1-7H3/b9-8+/t22-,24-,25+,26-,27+/m1/s1
SMILES: CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC
Molecular Formula: C27H34O14
Molecular Weight: 582.5 g/mol

Syringin pentaacetate

CAS No.: 92233-55-1

Reference Standards

VCID: VC0114665

Molecular Formula: C27H34O14

Molecular Weight: 582.5 g/mol

Syringin pentaacetate - 92233-55-1

CAS No. 92233-55-1
Product Name Syringin pentaacetate
Molecular Formula C27H34O14
Molecular Weight 582.5 g/mol
IUPAC Name [(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl] acetate
Standard InChI InChI=1S/C27H34O14/c1-14(28)35-10-8-9-19-11-20(33-6)23(21(12-19)34-7)41-27-26(39-18(5)32)25(38-17(4)31)24(37-16(3)30)22(40-27)13-36-15(2)29/h8-9,11-12,22,24-27H,10,13H2,1-7H3/b9-8+/t22-,24-,25+,26-,27+/m1/s1
Standard InChIKey KEQKIMKYTIOSCP-WSUMOVQPSA-N
Isomeric SMILES CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC
SMILES CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC
Canonical SMILES CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC
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PubChem Compound 14130918
Last Modified Nov 11 2021
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